Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Description
Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a 1,4-dihydropyridine (1,4-DHP) derivative featuring a pyridin-4-yl substituent at the 4-position of the dihydropyridine ring. The core structure comprises a partially saturated pyridine ring with methyl groups at positions 2 and 6 and electron-withdrawing cyano (-CN) groups at positions 3 and 5. The dihydropyridine core adopts a "flattened-boat" conformation, as observed in crystallographic studies of analogous compounds, which stabilizes the molecule through conjugation and intramolecular hydrogen bonding .
Properties
CAS No. |
64089-25-4 |
|---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2,6-dimethyl-4-pyridin-4-yl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H12N4/c1-9-12(7-15)14(11-3-5-17-6-4-11)13(8-16)10(2)18-9/h3-6,14,18H,1-2H3 |
InChI Key |
BGQJZHSJWQFXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=CC=NC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Aldehyde-Mediated Cyclocondensation
In one approach, pyridine-4-carbaldehyde reacts with methyl-substituted β-diketones or cyanoacetate derivatives under basic conditions. For instance, heating pyridine-4-carbaldehyde with dimethyl acetylenecarboxylate and ammonium acetate in ethanol yields the 1,4-DHP core. The reaction mechanism proceeds via enamine formation, followed by intramolecular cyclization. Key parameters include:
-
Solvent : Ethanol or DMF, which stabilize intermediates through polar interactions.
-
Catalyst : Piperidine or ammonium acetate, facilitating deprotonation and cyclization.
-
Temperature : Reflux conditions (70–80°C) to drive equilibrium toward product formation.
Photochemical Synthesis Using Reductive Agents
Recent advancements highlight photochemical methods for constructing the 1,4-DHP ring. A study demonstrated the use of 2,6-dimethyl-3,5-diacetyl-1,4-dihydropyridine (ED 2) as a reductant under blue light irradiation (456 nm).
Reaction Setup and Optimization
The protocol involves:
-
Reactants : A pyridin-4-yl-containing alkyne (e.g., 1-azidovinyl derivatives) and ED 2.
-
Solvent : DMSO, which enhances solubility and stabilizes radical intermediates.
-
Light Source : Kessil PR160L LED (456 nm, 25% intensity) under N₂ atmosphere.
Optimization trials revealed critical dependencies on reaction parameters (Table 1):
Table 1: Photochemical Synthesis Optimization
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| H₂O Equivalents | 1.2–3.0 eq | 1.5 eq | 85 |
| DMSO Volume | 0.5–2.0 mL | 1.0 mL | 85 |
| Reaction Time | 2–24 h | 12 h | 85 |
| Light Intensity | 25–100% | 25% | 85 |
The data underscore the sensitivity of photochemical pathways to stoichiometry and reaction environment. Suboptimal H₂O or DMSO volumes reduce yields due to incomplete radical quenching or poor intermediate stabilization.
Mechanistic Insights into Cyclization and Functionalization
Radical Intermediates in Photoreactions
The photochemical route proceeds via a radical chain mechanism. ED 2 acts as a hydrogen donor, generating carbon-centered radicals upon light absorption. These radicals undergo coupling with pyridin-4-yl alkynes, followed by cyclization to form the 1,4-DHP ring (Figure 1).
Key Steps :
-
Initiation : ED 2 absorbs photons, leading to homolytic cleavage of C–H bonds.
-
Propagation : Radicals attack alkyne triple bonds, forming vinyl intermediates.
-
Termination : Intramolecular cyclization and hydrogen abstraction yield the product.
This pathway avoids harsh reagents but requires precise control over light intensity and reaction time to prevent over-radiation side reactions.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Chemical Reactions Analysis
Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
-
Cardiovascular Health
- Mechanism of Action : The compound exhibits calcium antagonist properties, which can influence vascular function. It has been noted for its ability to improve microcirculation without significantly affecting blood pressure, making it suitable for treating ischemic conditions .
- Clinical Relevance : Research indicates that derivatives of this compound can be effective in managing ischemic diseases associated with microcirculatory disorders in both peripheral and cerebral vasculature .
- Antioxidant Properties
- Antimicrobial Activity
Synthesis and Chemical Properties
The synthesis of Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. Key synthetic routes include:
- Condensation Reactions : The initial formation often involves the condensation of appropriate pyridine derivatives with dicarbonitriles under controlled conditions to yield the desired compound.
- Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to achieve high purity levels necessary for biological testing .
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Study 1: Ischemic Disease Management
A study highlighted the efficacy of a related compound in improving blood flow in patients with chronic ischemic conditions. The results showed significant improvement in microcirculation without adverse effects on systemic blood pressure .
Case Study 2: Antioxidant Activity Assessment
In vitro studies demonstrated that derivatives of Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine exhibited substantial antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests potential therapeutic roles in oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. In medicinal applications, it acts on calcium channels, modulating their activity and leading to various physiological effects . The compound’s ability to interact with these channels is attributed to its unique structure, which allows it to bind effectively to the target sites.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Cyano groups at positions 3 and 5 increase electron deficiency, making the compound more reactive toward oxidation compared to ester-substituted analogs (e.g., dicarboxylate derivatives) .
- Architectural Diversity : Star-shaped tris-DHP derivatives () demonstrate expanded applications in materials science due to their π-conjugated systems.
Biological Activity
Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (commonly referred to as the compound ) is a member of the 1,4-dihydropyridine (DHP) family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a one-pot multicomponent reaction known as the Hantzsch reaction. This method allows for the efficient formation of DHP derivatives by combining various reactants under controlled conditions. The general reaction can be summarized as follows:
- Reactants : Pyridine derivative, appropriate aldehydes, and nitriles.
- Conditions : Reflux in ethanol for several hours.
- Yield : High yields are often reported (up to 85%) with proper optimization of reaction parameters.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as HeLa and MCF-7. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound has been shown to trigger apoptosis through multiple pathways:
- Overproduction of reactive oxygen species (ROS).
- Mitochondrial dysfunction leading to cell cycle arrest at the G1 phase.
- Inhibition of cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle progression.
The IC50 values for these effects range from 0.49 µM to 8.8 µM, indicating potent activity compared to standard chemotherapeutics like levamisole (IC50 = 22.65 µM) .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Studies have reported its effectiveness against a range of pathogens:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |
| Escherichia coli | 0.30 - 0.35 | Bactericidal |
| Candida albicans | 0.15 - 0.20 | Fungicidal |
These values suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with biological targets:
- Binding Affinity : The compound shows strong interactions with key amino acids in target proteins involved in cancer and microbial resistance.
- Hydrogen Bonding : Significant hydrogen bonds with residues such as Arg151 and His324 enhance its binding efficacy .
Case Studies
-
Cancer Cell Line Study :
- Researchers investigated the effects of Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine on HeLa cells using fluorescence microscopy.
- Results indicated significant morphological changes consistent with apoptosis after treatment with IC50 doses.
-
Antimicrobial Efficacy :
- A series of experiments evaluated the antimicrobial activity against various bacterial strains.
- The compound demonstrated superior efficacy compared to traditional antibiotics in both MIC and MBC assays.
Q & A
Q. What are the optimized synthetic routes for Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile, and how do reaction conditions influence yield and purity?
The compound is synthesized via the modified Hantzsch reaction , involving condensation of β-aminocrotonitrile with aldehydes in refluxing acetic acid. For symmetric derivatives (e.g., dicarbonitriles), stoichiometric control (1:2 aldehyde-to-β-aminocrotonitrile ratio) and prolonged reaction times (72 hours) are critical to avoid byproducts . Tris-aldehydes can yield star-shaped derivatives (e.g., tris(1,4-dihydropyridine)) when reacted with six equivalents of β-aminocrotonitrile under similar conditions, achieving yields up to 88% . Purity is monitored via TLC and confirmed by NMR and elemental analysis .
Q. How is the structural conformation of the 1,4-dihydropyridine ring elucidated experimentally?
Single-crystal X-ray diffraction (SXRD) reveals a puckered "envelope" conformation (Cremer-Pople parameters: θ = 72.4°, φ = 180°), with the pyridin-4-yl substituent at C4 causing asymmetry . Bond lengths (e.g., N1–C2 = 1.356 Å) and angles are validated against DFT/B3LYP/6-311++G(d,p) calculations, showing <2% deviation . Hirshfeld surface analysis identifies dominant intermolecular interactions (N–H⋯N, C–H⋯Cl), contributing to crystal packing stability .
Q. What spectroscopic techniques are essential for characterizing this compound?
- FT-IR : Confirms nitrile (C≡N) stretches at ~2200 cm⁻¹ and NH/CH vibrations .
- NMR : ¹H NMR shows methyl protons at δ 2.3–2.5 ppm and dihydropyridine NH at δ 8.2 ppm. ¹³C NMR resolves nitrile carbons at δ 115–120 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical m/z values .
Advanced Research Questions
Q. How do computational methods resolve discrepancies between experimental and theoretical structural data?
DFT optimization (gas phase) often shows slight deviations in bond lengths/angles compared to SXRD (solid state). For example, the C3–C4 bond may differ by 0.02 Å due to intermolecular forces in crystals . To reconcile this, dispersion-corrected functionals (e.g., B3LYP-D3) or solvent models are employed . Interaction Region Indicator (IRI) and Reduced Density Gradient (RDG) analyses further visualize non-covalent interactions (e.g., van der Waals forces) absent in static SXRD data .
Q. What strategies are used to analyze the compound’s potential bioactivity via molecular docking?
Docking studies (e.g., AutoDock Vina) target cardiovascular receptors (e.g., L-type calcium channels). The dihydropyridine core and nitrile groups are critical for binding:
Q. How do reaction mechanisms differ between symmetric and asymmetric dihydropyridine derivatives?
Symmetric derivatives (e.g., 3,5-dicarbonitriles) form via pseudo four-component reactions involving aldehydes, malononitrile, and amines. The mechanism proceeds through Knoevenagel condensation followed by cyclization . Asymmetric derivatives require chiral catalysts (e.g., L-proline) or stepwise protection-deprotection strategies to control regioselectivity .
Data Analysis & Interpretation
Q. How are Hirshfeld surfaces and interaction energy calculations applied to assess crystal stability?
Hirshfeld surfaces (via CrystalExplorer) quantify intermolecular contacts:
- N–H⋯N : 25% contribution, dₑ = 1.8–2.1 Å.
- C–H⋯Cl : 15% contribution, dₑ = 2.3–2.5 Å . Interaction energy frameworks (B3LYP/6-31G**) reveal that N–H⋯N networks contribute 60% of lattice energy, stabilizing the crystal .
Q. What metrics validate the accuracy of DFT-computed electronic properties?
- HOMO-LUMO Gap : Experimental (UV-Vis) vs. theoretical (TD-DFT) λ_max values (e.g., 320 nm vs. 315 nm) .
- Global Reactivity Indices : Ionization potential (IP = -HOMO), electron affinity (EA = -LUMO), and electrophilicity (ω = (IP + EA)² / 8(IP - EA)) are compared to electrochemical data .
Methodological Challenges
Q. How are multi-component reactions optimized to avoid side products like bis-ortho, ortho'-disubstituted biaryls?
Steric hindrance is minimized by:
- Using electron-deficient aldehydes (e.g., 4-chlorobenzaldehyde) to accelerate cyclization.
- Low-temperature (0–5°C) stepwise addition of reactants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
